molecular formula C6H10O2 B087869 Dihydro-4,4-dimethyl-2(3H)-furanone CAS No. 13861-97-7

Dihydro-4,4-dimethyl-2(3H)-furanone

Cat. No. B087869
CAS RN: 13861-97-7
M. Wt: 114.14 g/mol
InChI Key: LZAKUZBAAQDJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Dihydro-4,4-dimethyl-2(3H)-furanone and its derivatives involves multiple steps including enzymatic reactions in natural processes and chemical syntheses for industrial applications. Schwab (2013) outlines the biological and synthetic pathways leading to the formation of related compounds, emphasizing the industry's application of various synthetic methods to produce these flavor compounds (Schwab, 2013). Additionally, He Chao-hong (2005) discusses a chemical synthesis route using methylglyoxal as a starting material, exploring the effects of different reaction conditions on yield (He Chao-hong, 2005).

Scientific Research Applications

  • Chiral Hydroxyfuranones in Solvation Models : García-Martínez et al. (2011) studied chiral hydroxyfuranones like (S)-(+)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, investigating their stoichiometry and association constants in the presence of Pirkle's alcohols. They found that these solvates are weak and cannot be isolated at 298 K, suggesting intermolecular interactions as the primary interaction mechanism (García-Martínez et al., 2011).

  • Key Flavor Compounds in Fruit : Schwab (2013) discussed 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its methyl ether, which are considered key flavor compounds in many fruits. The study emphasized their importance in the food industry due to their attractive sensory properties and reviewed the biosynthetic enzymes involved in their production (Schwab, 2013).

  • Synthesis of Spiro Compounds : Huang and Wamhoff (1984) explored the reaction of 2(3H)-furanones with methyl acrylate and dimethyl acetylenedicarboxylate, leading to the synthesis of new types of spiro compounds. This study highlights the potential of dihydro-2(3H)-furanones in synthesizing complex chemical structures (Huang & Wamhoff, 1984).

  • Enantioselective Synthesis of Pantolactone : Upadhya et al. (1999) reported an enantioselective synthesis method for (R)-pantolactone using Dihydro-4,4-dimethyl-2(3H)-furanone as a key intermediate. This showcases the compound's role in synthesizing biologically significant molecules (Upadhya et al., 1999).

  • Synthesis of exo-Dihydroxy-Dimethyl-Dioxatricyclo Deca-Diones : Wei-don (2014) synthesized exo-1,6-dihydroxy-4,9-dimethyl-3,8-dioxatricyclo[5.3.0.0~(2.6)]deca-5,10-dione using 4-hydroxy-2,5-dimethyl-3(2H) furanone. This work presents the structural characterization of novel compounds (Wei-don, 2014).

  • Synthesis of the Seed Germination Inhibitor : Surmont et al. (2010) synthesized 3,4,5-trimethyl-2(5H)-furanone, a promising seed germination inhibitor with agrochemical applications, highlighting the agricultural relevance of furanone derivatives (Surmont et al., 2010).

  • Maillard Reaction in Food Processing : Kim and Baltes (1996) investigated the thermal degradation pathways of dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one in the Maillard reaction, a process crucial in food flavor development. This study elucidates the role of furanone derivatives in complex chemical reactions in food processing (Kim & Baltes, 1996).

Safety and Hazards

If inhaled, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . It is advised to avoid dust formation and breathing vapours, mist or gas . For personal protection, a dust mask type N95 (US), Eyeshields, and Gloves are recommended .

properties

IUPAC Name

4,4-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-5(7)8-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAKUZBAAQDJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160731
Record name 2(3H)-Furanone, dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13861-97-7
Record name β,β-Dimethyl-γ-butyrolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13861-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Furanone, dihydro-4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-4,4-dimethyl-2(3H)-furanone
Reactant of Route 2
Dihydro-4,4-dimethyl-2(3H)-furanone
Reactant of Route 3
Reactant of Route 3
Dihydro-4,4-dimethyl-2(3H)-furanone
Reactant of Route 4
Dihydro-4,4-dimethyl-2(3H)-furanone
Reactant of Route 5
Dihydro-4,4-dimethyl-2(3H)-furanone
Reactant of Route 6
Reactant of Route 6
Dihydro-4,4-dimethyl-2(3H)-furanone

Q & A

Q1: What is the significance of the chirality of 4,4-dimethyloxolan-2-one in drug development?

A1: 4,4-Dimethyloxolan-2-one, also known as pantolactone, exists as two enantiomers due to its chiral center. Research has shown that these enantiomers can exhibit distinct pharmacological profiles. For instance, in the development of positive allosteric modulators (PAMs) for the dopamine D1 receptor (D1R), the enantiomers of a compound derived from pantolactone displayed significant differences in their binding affinity and the magnitude of positive allosteric cooperativity with dopamine. [] This highlights the importance of chirality in drug development, as different enantiomers can have varying potencies and efficacies.

Q2: Besides its pharmaceutical applications, are there other areas where 4,4-dimethyloxolan-2-one plays a significant role?

A2: Yes, 4,4-dimethyloxolan-2-one, particularly its derivative (3R)-hydroxy-4,4-dimethyloxolan-2-one also known as pantolactone, has been identified as a key aroma compound in Kyoho wines. [] This compound contributes to the characteristic caramel-like flavor profile of these wines. This highlights the diverse applications of 4,4-dimethyloxolan-2-one and its derivatives beyond pharmaceuticals.

Q3: Can you describe a synthetic route for a compound derived from 4,4-dimethyloxolan-2-one?

A3: One example is the synthesis of 5-(2′,2′-dichloroethenyl) dihydro-4,4-dimethyl-2 (3H)-furanone, a crucial intermediate in producing cis/trans-(±)-1. This synthesis utilizes isophorone as a starting material and proceeds through a series of reactions to yield the desired compound. This synthetic route demonstrates an efficient and cost-effective method for obtaining a valuable 4,4-dimethyloxolan-2-one derivative. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.